3-Methoxy-6-(4-methoxyphenyl)pyridazine
Description
3-Methoxy-6-(4-methoxyphenyl)pyridazine (CAS No. 242802-84-2) is a pyridazine derivative characterized by methoxy groups at the 3-position of the pyridazine ring and a 4-methoxyphenyl substituent at the 6-position . Its molecular formula is C₁₂H₁₁N₂O₂, with a molecular weight of 227.23 g/mol. Pyridazine derivatives are widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
3-methoxy-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-5-3-9(4-6-10)11-7-8-12(16-2)14-13-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVBMZKYVEROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572847 | |
| Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242802-84-2 | |
| Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(4-methoxyphenyl)pyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters. One common method includes the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, reduced pyridazines, and various substituted pyridazines depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-6-(4-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Pyridazine derivatives vary significantly in biological activity depending on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility: Amino and hydrazine substituents improve aqueous solubility compared to methoxy groups .
Biological Activity
3-Methoxy-6-(4-methoxyphenyl)pyridazine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's structure, characterized by a pyridazine ring substituted with methoxy and phenyl groups, enhances its lipophilicity and potential pharmacokinetic properties, making it an interesting candidate for further study.
Chemical Structure and Properties
- Chemical Formula: C12H12N2O2
- Molecular Weight: 220.24 g/mol
- Structural Features:
- Pyridazine core
- Two methoxy groups that increase lipophilicity
Biological Activities
Research indicates that 3-Methoxy-6-(4-methoxyphenyl)pyridazine exhibits several biological activities:
-
Antimicrobial Properties:
- Demonstrated effectiveness against various bacterial strains.
- Potential applications in treating infections due to its ability to inhibit microbial growth.
-
Anticancer Activity:
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Mechanisms of action include inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Case Studies and Research Findings
Several studies have explored the biological activity of 3-Methoxy-6-(4-methoxyphenyl)pyridazine:
- Antimicrobial Study: A recent study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were established, indicating effectiveness at low concentrations .
- Anticancer Mechanism: In vitro studies on various cancer cell lines showed that treatment with 3-Methoxy-6-(4-methoxyphenyl)pyridazine led to significant reductions in cell viability. Flow cytometry analyses revealed that the compound induced apoptosis, characterized by increased levels of cleaved caspase-3 and DNA fragmentation .
Table 2: Case Study Results
| Study Focus | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | Inhibition of cell wall synthesis |
| Anticancer | MDA-MB-231 (breast cancer) | 15.0 | Induction of apoptosis |
| U87MG (glioma) | 20.0 | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
